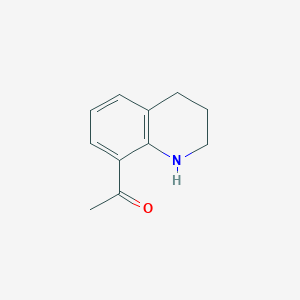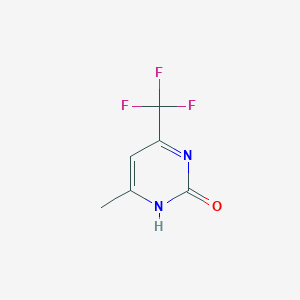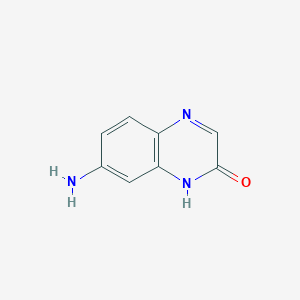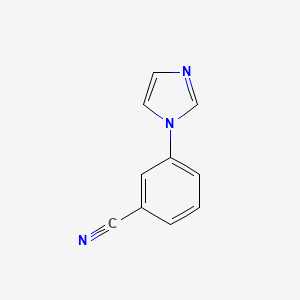
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Descripción general
Descripción
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various quinoxaline derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, particularly due to their antimicrobial properties and ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction starting with o-phenylenediamine and oxalic acid to form quinoxaline-2,3-dione. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to yield the sulfonyl chloride compound . Additionally, a one-pot synthesis method has been described for the synthesis of related 3,4-dihydroquinoxalines bearing a sulfonamide or an amide group, which highlights the versatility of quinoxaline derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinoxaline core, a sulfonyl chloride group at the 6-position, and two keto groups at the 2 and 3 positions. The structure has been confirmed using various spectroscopic methods, including IR, ^1H-NMR, ^13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
This compound is reactive towards nucleophiles, such as hydrazine hydrate, to afford sulfonyl hydrazides . It can also undergo further reactions with different amines to yield a variety of sulfonylquinoxaline derivatives . The reactivity of the sulfonyl chloride group is a key feature that allows for the synthesis of a wide range of functionalized quinoxaline compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the compound's reactivity, particularly the sulfonyl chloride group, suggests that it is likely to be sensitive to moisture and should be handled under anhydrous conditions. The compound's solubility and stability would be influenced by its functional groups and the overall molecular structure .
Relevant Case Studies
Several case studies have demonstrated the utility of this compound in medicinal chemistry. For instance, its derivatives have shown promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives have also exhibited immunostimulatory action and have been evaluated as DNA gyrase inhibitors, which is a promising strategy for designing new antibacterial agents . Another study improved the determination of dopamine hydrochloride in biological samples using a related sulfonyl chloride compound, showcasing the compound's potential in analytical chemistry .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis Process: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is synthesized through a reaction involving o-phenylenediamine, oxalic acid, and chlorosulfonic acid. This process results in the formation of various derivatives, emphasizing the compound's versatility in chemical synthesis (Festus & Craig, 2021).
Antimicrobial Applications
- Antibacterial and Antifungal Activities: Derivatives of this compound exhibit significant antibacterial and antifungal properties. This finding is crucial for developing new antimicrobial agents (Ammar et al., 2020).
Neuropharmacological Activity
- Neuropharmacological Effects: Some derivatives of this compound have been studied for their effects on the central nervous system, including analgesic, sedative, and anticonvulsant properties. This research is pivotal for developing new neurological drugs (Olayiwola, Obafemi, & Taiwo, 2007).
Catalytic and Synthetic Applications
- Catalysis in Organic Synthesis: The compound plays a role in catalytic processes,particularly in the synthesis of other complex organic molecules. This aspect is important for developing new synthetic methods in organic chemistry (Wu, Wen, Zhang, & Zhang, 2017).
Photophysical Properties
- Luminescence and Optical Properties: Complexes derived from this compound exhibit interesting photophysical properties, such as luminescence. These properties are explored for potential applications in materials science and photonics (Yuan et al., 2017).
Antiproliferative Activity
- Potential in Cancer Research: Derivatives of this compound have shown promising results in inhibiting PARP-1, a protein involved in cancer progression. This discovery opens avenues for the development of new anticancer therapies (Syam et al., 2022).
Analytical Chemistry Applications
- Derivatization Agent in Analytical Chemistry: The compound, especially its derivatives, is used as a derivatization agent in analytical chemistry, enhancing the detection and analysis of various chemicals (Feng et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is the enzyme Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 plays a crucial role in DNA repair and genomic stability. It is involved in several cellular processes, including modulation of chromatin structure, transcription, and apoptosis .
Mode of Action
This compound interacts with PARP-1, inhibiting its activity .
Biochemical Pathways
By inhibiting PARP-1, this compound affects the DNA repair pathways in which PARP-1 is involved . This can lead to an accumulation of DNA damage in cells, which can trigger apoptosis (programmed cell death) if the damage is too severe to be repaired .
Pharmacokinetics
In silico studies suggest that it has good oral bioavailability .
Result of Action
The inhibition of PARP-1 by this compound can lead to cell growth arrest at the G2/M phase, induction of programmed apoptosis, and an increase in the autophagic process . These effects can be particularly pronounced in cancer cells, which often rely on PARP-1 for survival and proliferation .
Safety and Hazards
Direcciones Futuras
The compound has been used in the design and synthesis of new derivatives with potential PARP-1 inhibitory activity . These new compounds have shown promising results as selective dipeptidyl peptidase-IV (DPP-4) inhibitors and in vivo hypoglycemic agents . This suggests that “2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride” and its derivatives could have potential applications in the treatment of diabetes and other related conditions .
Análisis Bioquímico
Biochemical Properties
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride plays a vital role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes. The compound inhibits PARP-1 by binding to its active site, thereby preventing the enzyme from repairing damaged DNA. This interaction is significant in cancer research, as inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly those deficient in BRCA1 or BRCA2 genes, the compound induces cell cycle arrest and apoptosis. It affects cell signaling pathways by inhibiting the repair of DNA damage, leading to the activation of cell death pathways. Additionally, it influences gene expression by modulating the activity of transcription factors involved in DNA repair and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PARP-1, inhibiting its enzymatic activity. This inhibition prevents the repair of single-strand breaks in DNA, leading to the formation of double-strand breaks during DNA replication. The accumulation of double-strand breaks triggers cell death pathways, particularly in cancer cells with deficient DNA repair mechanisms. The compound also affects the expression of genes involved in DNA repair and cell survival, further enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as exposure to light or high temperatures. Long-term studies have shown that the compound maintains its inhibitory effects on PARP-1 and its cytotoxic effects on cancer cells over time. The stability and efficacy of the compound may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP-1 and induces cell death in cancer cells without causing significant toxicity to normal cells. At higher doses, the compound may cause adverse effects such as toxicity to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its therapeutic effects but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in DNA repair and cell survival. The compound affects metabolic flux by inhibiting PARP-1, leading to the accumulation of NAD+ and ATP depletion. This depletion of cellular energy reserves contributes to the cytotoxic effects of the compound on cancer cells. Additionally, the compound may influence the levels of metabolites involved in DNA repair and cell survival pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it is distributed to various cellular compartments, including the nucleus, where it exerts its inhibitory effects on PARP-1. The compound’s localization and accumulation within cells are influenced by its chemical properties and interactions with cellular transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with PARP-1 and other DNA repair proteins. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may direct the compound to specific nuclear compartments, enhancing its efficacy in inhibiting DNA repair and inducing cell death in cancer cells .
Propiedades
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHXFHCNOUEKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407238 | |
| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952-10-3 | |
| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride in the synthesis of quinoxaline-6-sulfonohydrazone derivatives?
A1: this compound serves as a crucial intermediate in synthesizing various quinoxaline-6-sulfonohydrazone derivatives. The research paper outlines that reacting this compound with hydrazine hydrate yields 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide (compound 1) []. Further reacting compound 1 with substituted benzaldehydes or aromatic ketones leads to the formation of the desired quinoxaline-6-sulfonohydrazone derivatives [].
Q2: What are the advantages of the synthetic methodology used in the study for producing this compound?
A2: The study highlights that the synthetic methodology employed is both efficient and environmentally friendly []. This is primarily attributed to the utilization of water during the work-up stage, minimizing the use of hazardous organic solvents and promoting greener chemical practices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)

![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)